molecular formula C20H20N2O B1359466 2-Cyano-4'-piperidinomethyl benzophenone CAS No. 898771-05-6

2-Cyano-4'-piperidinomethyl benzophenone

Cat. No. B1359466
M. Wt: 304.4 g/mol
InChI Key: TYWZKTMRJGUSSO-UHFFFAOYSA-N
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Description

2-Cyano-4’-piperidinomethyl benzophenone is a chemical compound with the CAS Number: 898771-05-6 . It has a molecular weight of 304.39 and its IUPAC name is 2-[4-(1-piperidinylmethyl)benzoyl]benzonitrile . The compound is a light yellow solid .


Molecular Structure Analysis

The InChI code for 2-Cyano-4’-piperidinomethyl benzophenone is 1S/C20H20N2O/c21-14-18-6-2-3-7-19 (18)20 (23)17-10-8-16 (9-11-17)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Cyano-4’-piperidinomethyl benzophenone is a light yellow solid . Its molecular weight is 304.39 and its linear formula is C20H20N2O .

Scientific Research Applications

  • Photoreactions in Diverse pH Conditions : Research by Caronna, Morrocchi, & Vittimberga (1990) explored the photoreactions of 2,4-pyridinedicarbonitrile and benzophenone in different pH conditions. They found that the reaction course and product yield depend significantly on the solution's pH, showcasing the compound's versatility in photochemical applications.

  • Electron Transfer in Photolysis : Kluge and Brede (1998) studied the electron transfer from sterically hindered amines to the benzophenone triplet in various solvents. Their work provides valuable insights into the role of 2-Cyano-4'-piperidinomethyl benzophenone in photosensitized electron transfer processes (Kluge & Brede, 1998).

  • Synthesis of Novel Photosensitizers : Acosta et al. (1996) synthesized novel additives by substituting benzophenone, potentially including 2-Cyano-4'-piperidinomethyl benzophenone, for controlling the thermal and photo-oxidation of polyethylene. This research underlines the compound's potential in creating new materials with specific photo-oxidative properties (Acosta et al., 1996).

  • Applications in Polymer Science : The interaction of hindered piperidine compounds with stabilizers in polypropylene was investigated by Allen, Gardette, and Lemaire (1981), highlighting the compound's relevance in enhancing the photostability and light stabilizing performance of polymers (Allen, Gardette, & Lemaire, 1981).

  • Electrochemical Synthesis Applications : Batanero et al. (2003) demonstrated the electrochemical synthesis of 3-phenylcinnamonitrile by reducing benzophenone in acetonitrile, a process which could potentially involve 2-Cyano-4'-piperidinomethyl benzophenone. This research opens avenues for its use in novel synthetic methods (Batanero et al., 2003).

  • Environmental Applications : Zhou et al. (2018) investigated the use of tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water. This study shows potential environmental applications of 2-Cyano-4'-piperidinomethyl benzophenone in water purification processes (Zhou et al., 2018).

properties

IUPAC Name

2-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-14-18-6-2-3-7-19(18)20(23)17-10-8-16(9-11-17)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWZKTMRJGUSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642678
Record name 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4'-piperidinomethyl benzophenone

CAS RN

898771-05-6
Record name 2-[4-(1-Piperidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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